molecular formula C17H21N3O4 B2720512 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide CAS No. 1775312-24-7

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B2720512
CAS No.: 1775312-24-7
M. Wt: 331.372
InChI Key: HYPVCJOIBQKDBJ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide is a synthetic small molecule featuring a spirocyclic hydantoin core fused with an oxa (oxygen-containing) heterocycle. Its structure includes a 1,3-diazaspiro[4.5]decane scaffold substituted with two ketone groups (2,4-dioxo) and an 8-oxa bridge, linked to an N-ethyl-N-phenylacetamide moiety.

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-19(13-6-4-3-5-7-13)14(21)12-20-15(22)17(18-16(20)23)8-10-24-11-9-17/h3-7H,2,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPVCJOIBQKDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the acetamide group. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.

    Introduction of Functional Groups: The oxo and oxa groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Acetamide Formation: The final step involves the reaction of the spirocyclic intermediate with N-ethyl-N-phenylacetamide under appropriate conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of suitable catalysts or under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide has several scientific research applications, including:

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: It can be used as a probe or ligand in biochemical studies to investigate enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of interest for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-Methyl-N-phenylacetamide Variant

The N-methyl analog (C16H19N3O4, MW 317.34) shares identical spirocyclic and acetamide backbones but differs in alkyl substitution (methyl vs. ethyl). Key differences include:

  • logP : 0.1809 (methyl) vs. predicted higher lipophilicity for ethyl (unreported) due to increased hydrocarbon content.
  • Hydrogen-bonding capacity: Both retain one H-bond donor and seven acceptors, but the ethyl group may sterically hinder interactions .

8-Methyl-2,4-dioxo Derivatives

Compounds like 2-chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (C11H16ClN3O3, MW 273.72) demonstrate that methyl substitution at the 8-position reduces steric bulk compared to the 8-oxa variant, enhancing solubility (logSw -1.96 vs. -2.5 for bulkier analogs) . This derivative’s chloroacetamide group introduces electrophilic reactivity, contrasting with the ethyl-phenylacetamide’s inertness .

Modifications on the Acetamide Moiety

N-Benzyl and N-Cyclohexyl Derivatives

  • This enhances membrane permeability but may reduce aqueous solubility .

Sulfonamide and Thiazole Derivatives

  • N-[3-(4-Fluorobenzyl)-2,4-dioxo-spiro]-2-methyl-benzenesulfonamide (C23H24FN3O5S, MW 473.52): The sulfonamide group enhances hydrogen-bond acceptor capacity (PSA ~100 Ų), reducing CNS penetration but improving solubility in polar media .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Thiazole incorporation introduces π-π interactions and metal-coordination sites, diverging from the ethyl-phenyl variant’s passive diffusion profile .

Antimicrobial Activity

Spirocyclic hydantoins like N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide (C24H28N2O3S, MW 423.55) exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial membrane integrity via hydrophobic interactions . In contrast, the 8-oxa variant’s oxygen bridge may favor oxidative metabolic stability over direct bactericidal effects.

Enzyme Inhibition

Compounds such as N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-spiro)acetamide (C19H25N3O3, MW 343.40) have been studied as kinase inhibitors, where the ethyl-phenyl group optimizes hydrophobic pocket binding .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) logP PSA (Ų) Key Features Reference ID
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide C18H21N3O4 ~343.39 ~0.5* 64.86 8-oxa bridge, moderate lipophilicity
N-Methyl-N-phenyl variant C16H19N3O4 317.34 0.18 64.86 Reduced steric hindrance
2-Chloro-N-(8-methyl-2,4-dioxo-spiro)acetamide C11H16ClN3O3 273.72 1.2 64.8 Electrophilic chloro group, enhanced reactivity
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-spiro)acetamide C18H29N3O3 335.44 2.1 58.9 Conformational rigidity, improved selectivity
N-[3-(4-Fluorobenzyl)-2,4-dioxo-spiro]-2-methyl-benzenesulfonamide C23H24FN3O5S 473.52 2.8 99.7 High polar surface area, sulfonamide-mediated solubility

*Estimated based on ethyl vs. methyl substitution.

Biological Activity

The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide is a member of the spirocyclic class of compounds, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a spirocyclic framework, which contributes to its biological properties. The molecular formula is C16H19N3O4C_{16}H_{19}N_{3}O_{4} with a molecular weight of 317.34 g/mol. The structure includes a diazaspiro system that is pivotal for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₄
Molecular Weight317.34 g/mol
CAS Number1775560-69-4

Antioxidant Activity

Studies have highlighted the antioxidant properties of spirocyclic compounds. The presence of keto groups in the structure may contribute to free radical scavenging abilities. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of related diazaspiro compounds. For example, a study involving aminoindans showed that they could enhance brain-derived neurotrophic factor (BDNF) levels and protect neuronal cells from apoptosis in models of Parkinson's disease. This suggests that the target compound may possess similar neuroprotective properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of spirocyclic compounds. Modifications at specific positions on the diazaspiro framework can lead to enhanced receptor binding and increased potency against biological targets.

  • Substituent Variations : Altering substituents on the nitrogen atoms has been shown to affect binding affinity at dopamine receptors.
  • Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can significantly impact the overall activity and selectivity of the compound.

Study on Neuroprotective Effects

A notable case study investigated the effects of a structurally similar compound in a double-lesion model of Parkinson's disease. The results indicated that treatment with this compound led to reduced motor deficits and improved cognitive functions compared to controls. This was attributed to increased BDNF levels in treated rats, highlighting a potential mechanism for neuroprotection.

In Vitro Studies on Antimicrobial Activity

In vitro assays have demonstrated that derivatives of diazaspiro compounds can inhibit pathogenic bacteria with varying degrees of potency. For example, one study reported an IC50 value indicating effective inhibition against Staphylococcus aureus, suggesting that modifications in the diazaspiro structure can lead to enhanced antimicrobial efficacy.

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